molecular formula C14H16N2O B3039809 2-[4-(Pyridin-3-ylmethoxy)phenyl]ethylamine CAS No. 1343316-76-6

2-[4-(Pyridin-3-ylmethoxy)phenyl]ethylamine

Cat. No.: B3039809
CAS No.: 1343316-76-6
M. Wt: 228.29 g/mol
InChI Key: UYRJROSDJDUMHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Pyridin-3-ylmethoxy)phenyl]ethylamine is a chemical compound with the molecular formula C14H16N2O and a molecular weight of 228.29 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses. The compound features a pyridine ring attached to a phenyl ring via a methoxy group, with an ethylamine chain extending from the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Pyridin-3-ylmethoxy)phenyl]ethylamine typically involves the reaction of 4-(pyridin-3-ylmethoxy)benzaldehyde with ethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

the general principles of scale-up from laboratory synthesis to industrial production would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Pyridin-3-ylmethoxy)phenyl]ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like halides or amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(Pyridin-3-ylmethoxy)phenyl]ethylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.

    Medicine: Investigated for potential therapeutic applications, including as a precursor to drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(Pyridin-3-ylmethoxy)phenyl]ethylamine is not well-defined in the literature. its structural features suggest that it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking . The compound’s pyridine and phenyl rings can participate in aromatic interactions, while the ethylamine chain can form hydrogen bonds with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

    2-[4-(Pyridin-4-ylmethoxy)phenyl]ethylamine: Similar structure but with the pyridine ring attached at the 4-position instead of the 3-position.

    4-(2-(Pyridin-3-yl)ethyl)phenol: Similar structure but with a hydroxyl group instead of an ethylamine group.

    4-(Pyridin-3-ylmethoxy)benzaldehyde: Precursor to 2-[4-(Pyridin-3-ylmethoxy)phenyl]ethylamine with an aldehyde group instead of an ethylamine group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a pyridine ring and an ethylamine chain allows for versatile interactions in chemical reactions and biological systems.

Properties

IUPAC Name

2-[4-(pyridin-3-ylmethoxy)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c15-8-7-12-3-5-14(6-4-12)17-11-13-2-1-9-16-10-13/h1-6,9-10H,7-8,11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRJROSDJDUMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC2=CC=C(C=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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